molecular formula C24H20FN3O4S2 B11328432 (3-Fluorophenyl){4-[4-(phenylsulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-yl]piperazin-1-yl}methanone

(3-Fluorophenyl){4-[4-(phenylsulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-yl]piperazin-1-yl}methanone

Cat. No.: B11328432
M. Wt: 497.6 g/mol
InChI Key: UDKVVDYEBGEPIP-UHFFFAOYSA-N
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Description

1-[4-(BENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]-4-(3-FLUOROBENZOYL)PIPERAZINE is a complex organic compound that features a combination of benzenesulfonyl, thiophene, oxazole, and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(BENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]-4-(3-FLUOROBENZOYL)PIPERAZINE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Nucleophilic substitution: This involves the reaction of a nucleophile with an electrophile, leading to the substitution of a leaving group.

    Cyclization reactions: These are used to form the oxazole ring, which is a key component of the compound.

    Sulfonylation: This step introduces the benzenesulfonyl group into the molecule.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-[4-(BENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]-4-(3-FLUOROBENZOYL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This includes nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Catalysts: Such as palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

1-[4-(BENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]-4-(3-FLUOROBENZOYL)PIPERAZINE has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.

    Material Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and photovoltaic devices.

    Biological Studies: It is used in studies to understand its interaction with biological targets and its potential as a drug candidate.

Mechanism of Action

The mechanism of action of 1-[4-(BENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]-4-(3-FLUOROBENZOYL)PIPERAZINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: These compounds share the thiophene ring structure and exhibit similar electronic properties.

    Oxazole derivatives: These compounds contain the oxazole ring and are studied for their biological activities.

    Piperazine derivatives: These compounds feature the piperazine ring and are commonly used in medicinal chemistry.

Uniqueness

1-[4-(BENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]-4-(3-FLUOROBENZOYL)PIPERAZINE is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various research applications.

Properties

Molecular Formula

C24H20FN3O4S2

Molecular Weight

497.6 g/mol

IUPAC Name

[4-[4-(benzenesulfonyl)-2-thiophen-2-yl-1,3-oxazol-5-yl]piperazin-1-yl]-(3-fluorophenyl)methanone

InChI

InChI=1S/C24H20FN3O4S2/c25-18-7-4-6-17(16-18)23(29)27-11-13-28(14-12-27)24-22(26-21(32-24)20-10-5-15-33-20)34(30,31)19-8-2-1-3-9-19/h1-10,15-16H,11-14H2

InChI Key

UDKVVDYEBGEPIP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=C(N=C(O2)C3=CC=CS3)S(=O)(=O)C4=CC=CC=C4)C(=O)C5=CC(=CC=C5)F

Origin of Product

United States

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